![molecular formula C16H14N6 B12611341 4-[4-(1-Azidoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile CAS No. 918422-32-9](/img/structure/B12611341.png)
4-[4-(1-Azidoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(1-Azidoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile is a chemical compound with the molecular formula C16H14N6 and a molecular weight of 290.32 g/mol . This compound is characterized by its unique structure, which includes an azidoethyl group, a cyclopropylpyrimidinyl moiety, and a benzonitrile group. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of 4-[4-(1-Azidoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile involves multiple steps. One common method includes the preparation of the azidoethyl intermediate, followed by its reaction with a cyclopropylpyrimidinyl derivative and subsequent coupling with a benzonitrile group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and catalysts to minimize waste and reduce production costs .
Analyse Chemischer Reaktionen
4-[4-(1-Azidoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the azido group to an amine group, using reagents such as hydrogen gas in the presence of a catalyst.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., 0-100°C). Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
4-[4-(1-Azidoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 4-[4-(1-Azidoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile involves its interaction with specific molecular targets. The azido group can undergo click chemistry reactions, forming stable triazole rings that can interact with biological macromolecules. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects . The cyclopropylpyrimidinyl moiety may also interact with enzymes or receptors, modulating their activity and contributing to the compound’s overall biological effects .
Vergleich Mit ähnlichen Verbindungen
4-[4-(1-Azidoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile can be compared with other similar compounds, such as:
4-[4-(1-Azidoethyl)-2-pyrimidinyl]benzonitrile: Lacks the cyclopropyl group, which may affect its reactivity and biological activity.
4-[4-(1-Azidoethyl)-2-cyclopropylpyrimidin-5-yl]benzamide: Contains an amide group instead of a nitrile group, which can influence its chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities .
Eigenschaften
CAS-Nummer |
918422-32-9 |
|---|---|
Molekularformel |
C16H14N6 |
Molekulargewicht |
290.32 g/mol |
IUPAC-Name |
4-[4-(1-azidoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile |
InChI |
InChI=1S/C16H14N6/c1-10(21-22-18)15-14(9-19-16(20-15)13-6-7-13)12-4-2-11(8-17)3-5-12/h2-5,9-10,13H,6-7H2,1H3 |
InChI-Schlüssel |
XCYJTWHIHGWMBA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=NC(=NC=C1C2=CC=C(C=C2)C#N)C3CC3)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(5-Methyl-1,2-oxazol-3-yl)methyl]-1-(prop-2-yn-1-yl)-1H-benzimidazole](/img/structure/B12611260.png)
![1-[2-(4-Hydroxyphenyl)ethyl]-5-methoxy-1,3-dihydro-2H-indol-2-one](/img/structure/B12611268.png)
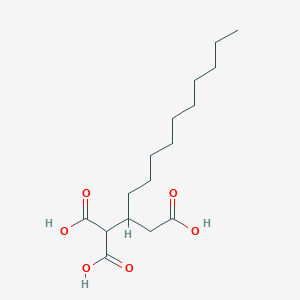
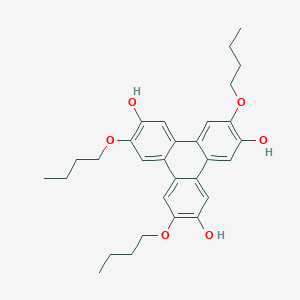
![7-Iodo-8-[(propan-2-yl)oxy]-5-[4-(trifluoromethyl)phenyl]quinoline](/img/structure/B12611291.png)
![1-{4-[5-(Aminomethyl)-1,3,4-oxadiazol-2-yl]phenyl}piperidin-2-one](/img/structure/B12611298.png)

![2-(2-{[(3-Aminopropyl)carbamoyl]oxy}ethanesulfonyl)ethyl hydrogen carbonate](/img/structure/B12611307.png)
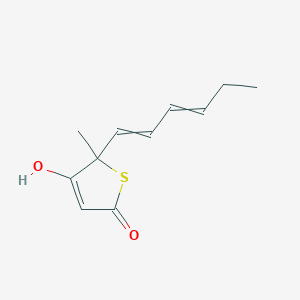
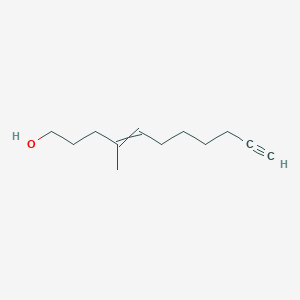
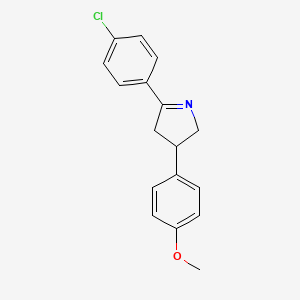
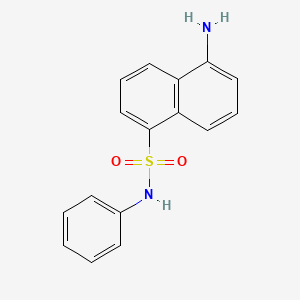

![7-Oxabicyclo[4.1.0]heptane-hydrogen chloride](/img/structure/B12611329.png)
